Oxazolidine

Corrosion inhibition Carbon steel Acid pickling

Oxazolidine (CAS 504-76-7, molecular formula C3H7NO, molecular weight 73.09) is a five-membered saturated heterocyclic compound containing one nitrogen and one oxygen atom in the 1,3-positions. It is structurally distinct from its unsaturated analogue oxazole and from isoxazolidine, which differs in the relative positioning of heteroatoms.

Molecular Formula C3H7NO
Molecular Weight 73.09 g/mol
CAS No. 504-76-7
Cat. No. B1195125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine
CAS504-76-7
Synonyms1,3-oxazolidine
oxazolidine
Molecular FormulaC3H7NO
Molecular Weight73.09 g/mol
Structural Identifiers
SMILESC1COCN1
InChIInChI=1S/C3H7NO/c1-2-5-3-4-1/h4H,1-3H2
InChIKeyWYNCHZVNFNFDNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolidine (CAS 504-76-7): Physicochemical Baseline and Procurement-Relevant Specifications


Oxazolidine (CAS 504-76-7, molecular formula C3H7NO, molecular weight 73.09) is a five-membered saturated heterocyclic compound containing one nitrogen and one oxygen atom in the 1,3-positions [1]. It is structurally distinct from its unsaturated analogue oxazole and from isoxazolidine, which differs in the relative positioning of heteroatoms [2]. Key physicochemical parameters for procurement and formulation include: boiling point 99.2 °C at 760 mmHg, density 0.964 g/cm³, flash point 18.8 °C, predicted pKa 8.28±0.20, and predicted LogP -0.50 [1]. The compound exhibits temperature sensitivity and requires storage at -86 °C [1].

Why Generic Substitution of Oxazolidine (CAS 504-76-7) in Industrial Formulations Carries Quantifiable Performance Risk


Oxazolidine cannot be freely substituted by structurally similar nitrogen-oxygen heterocycles (e.g., isoxazolidine, imidazolidine, oxazolidinone, or morpholine) without altering performance outcomes. This constraint arises from measurable differences in corrosion inhibition efficiency, antimicrobial spectrum specificity, moisture-scavenging mechanism, and downstream process economics. The following evidence demonstrates that these compound classes exhibit non-interchangeable quantitative performance profiles under identical or comparable experimental conditions [1][2].

Oxazolidine (CAS 504-76-7): Quantitative Differentiation Evidence Against In-Class Comparators


Corrosion Inhibition Efficiency of 2-(Nitromethylene)oxazolidine (OXA) vs. 2-(Nitromethylene)imidazolidine (IMD) on SAE 1020 Steel in HCl

In a comparative electrochemical study on SAE 1020 steel in 0.1 mol L−1 HCl aqueous solution, 2-(nitromethylene)oxazolidine (OXA) provided a corrosion inhibition efficiency of 24.4%, while the structurally analogous 2-(nitromethylene)imidazolidine (IMD) provided 46.7% under identical conditions [1]. This demonstrates that the heteroatom substitution pattern (O vs. N in the ring) materially alters inhibition performance, and that imidazolidine should not be assumed to be a performance-equivalent substitute for oxazolidine in acidic corrosion inhibition applications.

Corrosion inhibition Carbon steel Acid pickling

Antibacterial Activity of Benzotriazole-Based 1,3-Oxazolidine Derivatives Against Staphylococcus aureus: MIC Values

Benzotriazole-based 1,3-oxazolidine derivatives exhibited strain-specific antibacterial activity against Staphylococcus aureus (ATCC-25923) with minimum inhibitory concentrations (MICs) of 8 μM, 32 μM, and 64 μM for the three most active derivatives (4e, 4a, and 5f, respectively) [1]. While no direct comparator data exists within this study, these MIC values provide a quantitative benchmark against which alternative antimicrobial scaffolds can be evaluated.

Antibacterial Oxazolidine derivatives MIC

Chromium Uptake Enhancement in Leather Tanning: Monocyclic vs. Bicyclic Oxazolidine vs. Untreated Control

In leather chrome tanning, the addition of 1% oxazolidine after basification produced substantial increases in chromium content in the leather compared to an untreated control: monocyclic oxazolidine (Zoldine ZA 78) enhanced chrome uptake by 63.4%, while bicyclic oxazolidine (Zoldine ZE) enhanced uptake by 73.1% [1]. The bicyclic derivative outperformed the monocyclic derivative by approximately 9.7 percentage points under identical conditions. Furthermore, oxazolidine treatment enabled a ~46% reduction in syntan usage for filling and grain tightening [1].

Leather tanning Chromium uptake Wastewater reduction

Comparative Antimicrobial Spectrum in Metalworking Fluids: Oxazolidines vs. BIT vs. Morpholines

In metalworking fluid (MWF) applications, oxazolidines demonstrate differential antimicrobial spectrum coverage compared to benzisothiazolinone (BIT) and morpholine-based biocides. Oxazolidines are reported to be highly active against bacteria including sulfate-reducing bacteria (SRBs) and Pseudomonas species, with some efficacy against Mycobacterium species [1]. In contrast, BIT-based biocides are less effective against Pseudomonas species and display an efficacy gap against Mycobacterium species, and are rapidly deactivated in the presence of actively growing SRBs [1]. Morpholines, while effective against a wide range of microorganisms, carry odor, lachrymation, skin sensitization, and potential nitrosamine formation concerns [1].

Metalworking fluids Biocide Antimicrobial spectrum

Formaldehyde Scavenging Stoichiometry of Aldimine Oxazolidines

Aldimine oxazolidines function as formaldehyde scavengers with a defined stoichiometric reaction ratio: one mole of formaldehyde scavenging aldimine oxazolidine reacts with and removes one mole of formaldehyde [1]. This 1:1 molar stoichiometry provides a quantitative basis for calculating required scavenger loading in formulations requiring precise free formaldehyde reduction (e.g., textiles, plywood, coatings) [1].

Formaldehyde scavenger Aldimine oxazolidine Stoichiometry

Stereoselectivity in Asymmetric Synthesis: Oxazolidine-Derived Iminium Ion in Mannich-Type Reactions

In asymmetric synthesis, a chiral oxazolidine derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol generates a chiral fluorinated iminium ion that participates in Mannich-type reactions with a diastereomeric ratio (dr) of up to 96:4 [1]. This stereoselectivity exceeds that obtained from the Reformatsky-type reaction under comparable conditions [1].

Asymmetric synthesis Mannich reaction Stereoselectivity

Evidence-Based Application Scenarios for Oxazolidine (CAS 504-76-7) and Its Derivatives


Chrome Tanning Process Optimization with Bicyclic Oxazolidine for Maximum Chromium Uptake

Based on direct comparative evidence, bicyclic oxazolidine (e.g., Zoldine ZE) offered at 1% after basification in chrome tanning increases chromium content in leather by 73.1% relative to untreated control, outperforming monocyclic oxazolidine by 9.7 percentage points and enabling ~46% reduction in syntan usage [1]. This scenario is optimal for tanneries prioritizing chromium discharge reduction, environmental compliance cost savings, and downstream syntan formulation economy [1].

Metalworking Fluid Preservation Where SRB and Pseudomonas Control is Critical

In metalworking fluid systems prone to sulfate-reducing bacteria (SRB) and Pseudomonas contamination, oxazolidine-based biocides offer targeted spectrum coverage where BIT-based preservatives are insufficient (BIT is ineffective against Pseudomonas and deactivated by SRBs) and where morpholines present occupational exposure concerns (odor, lachrymation, skin sensitization, potential nitrosamine formation) [2]. Oxazolidines maintain activity at high pH and temperature and remain unaffected by low sulfide levels [2].

Asymmetric Synthesis of Fluorinated β-Amino Acid Derivatives via Oxazolidine-Derived Iminium Intermediates

For enantioselective synthesis of β-trifluoromethyl-β-amino esters, β-amino ketones, and γ-amino alcohols, chiral oxazolidines derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol generate iminium ions that undergo Mannich-type reactions with high stereoselectivity (dr up to 96:4), superior to Reformatsky-type pathways [3]. This scenario is applicable to medicinal chemistry and chiral building block synthesis programs requiring predictable diastereomeric outcomes [3].

Formulation of Formaldehyde-Scavenging Coatings and Textiles with Stoichiometric Precision

Aldimine oxazolidines react with formaldehyde in a defined 1:1 molar stoichiometry, enabling precise calculation of scavenger loading for free formaldehyde reduction in coatings, textiles, and plywood products [4]. This stoichiometric predictability supports cost-effective procurement and formulation accuracy in industrial applications where residual formaldehyde levels must meet regulatory or product specification thresholds [4].

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